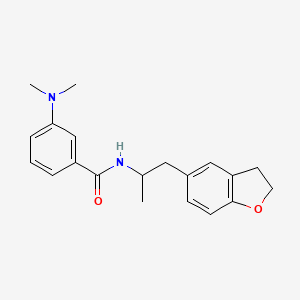
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide is a compound of considerable interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its synthesis, biological mechanisms, and activity against various cell lines, supported by relevant data tables and findings from recent studies.
1. Chemical Structure and Synthesis
The compound features a dihydrobenzofuran moiety linked to a dimethylamino-benzamide structure, which contributes to its biological properties. The general synthetic route involves multiple steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Propan-2-yl Group : Accomplished via alkylation reactions.
- Amidation : Final formation of the amide bond through reaction with an appropriate amine.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features allow for binding within hydrophobic pockets of these targets, potentially modulating their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
3.1 Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 6.26 | High sensitivity in 2D assays |
| HCC827 (Lung) | 6.48 | Effective against resistant strains |
| MDA-MB-231 (Breast) | 11.00 | Moderate activity observed |
| LNCaP (Prostate) | 9.48 | Specific activity noted in 3D assays |
The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal fibroblast cells (MRC-5), indicating its potential as a targeted therapy with reduced side effects .
3.2 Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| S. cerevisiae | 64 µg/mL |
These results suggest that the compound may serve as a dual-action therapeutic agent targeting both cancerous cells and bacterial infections .
4. Case Studies
A notable case study involved the evaluation of this compound's effects on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems:
- 2D Assays : Demonstrated significant growth inhibition across all tested cell lines with IC50 values ranging from 6 to 11 µM.
- 3D Assays : Showed reduced efficacy compared to 2D assays but still indicated potential for further development as a therapeutic agent.
The study emphasized the importance of evaluating compounds in both assay formats to better understand their biological behavior and therapeutic potential .
属性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(11-15-7-8-19-16(12-15)9-10-24-19)21-20(23)17-5-4-6-18(13-17)22(2)3/h4-8,12-14H,9-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQHEVQKNWUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














